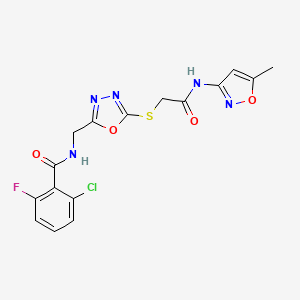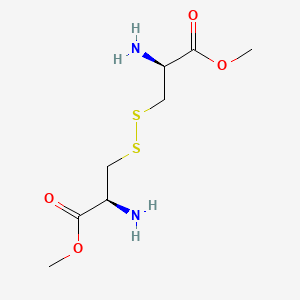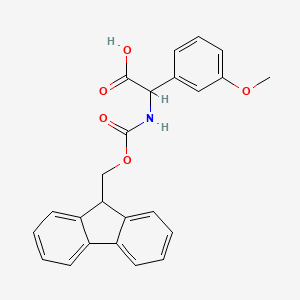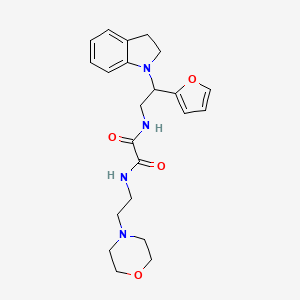![molecular formula C20H19N3O3S2 B2893071 N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-93-1](/img/structure/B2893071.png)
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring and a benzamide moiety
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been evaluated for their cytotoxic and antimicrobial activities .
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets in various ways, often involving the formation of complexes with metal ions .
Biochemical Pathways
Benzothiazole derivatives have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Result of Action
Some benzothiazole derivatives have demonstrated significant cytotoxicity against certain cancer cell lines and exhibited moderate inhibitory effects on the growth of staphyllococcus aureus and some other fungi .
Action Environment
It is known that the catalytic activities of similar compounds can be dependent on both the carboxamidate and auxiliary ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves the reaction of benzothiazole derivatives with benzamide derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the diallylsulfamoyl group, which may affect its biological activity.
N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Similar structure but with different alkyl groups on the sulfonamide, potentially altering its properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to the presence of the diallylsulfamoyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a bioactive compound or material with specific properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJABQTHKGPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)
![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)

![3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)


![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol](/img/structure/B2893011.png)
